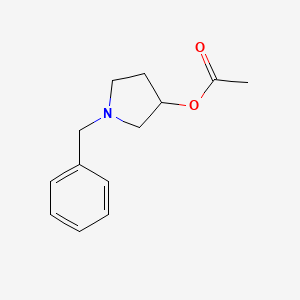

1-Benzylpyrrolidin-3-yl acetate

Description

Significance of the Pyrrolidine (B122466) Core in Organic and Medicinal Chemistry

The pyrrolidine ring is a saturated heterocycle that is a key structural component in numerous natural products, pharmaceuticals, and synthetic compounds. nih.govnih.gov Its prevalence and utility stem from its unique structural and chemical properties.

In medicinal chemistry, the pyrrolidine ring is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The non-planar, puckered conformation of the sp³-hybridized pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. nih.gov This stereochemical complexity is crucial for specific interactions with biological macromolecules like enzymes and receptors. nih.gov

The pyrrolidine scaffold is not only a component of bioactive molecules but also a versatile building block in organic synthesis. prepchem.com Chiral derivatives of pyrrolidine, such as proline and 4-hydroxyproline, are fundamental starting materials for the stereoselective synthesis of complex drugs and natural products. prepchem.com The defined stereochemistry of these precursors allows chemists to construct intricate molecular architectures with a high degree of control. The ring's atoms can be functionalized at various positions, making it a valuable synthon for creating diverse molecular libraries for drug discovery. nih.gov

Overview of Benzyl (B1604629) Substituents in Pyrrolidine Chemistry

The attachment of a benzyl group to the pyrrolidine nitrogen atom—forming the N-benzylpyrrolidine core—profoundly influences the molecule's properties and reactivity.

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂–) group, introduces significant steric bulk and lipophilicity. This moiety can engage in various non-covalent interactions that are critical for molecular recognition at biological targets. These interactions include:

Hydrophobic Interactions: The nonpolar nature of the benzene ring allows it to interact favorably with hydrophobic pockets in proteins.

π-Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

Cation-π Interactions: The electron-rich face of the benzene ring can interact with positively charged residues.

These interactions can enhance the binding affinity and selectivity of a molecule for its target. For example, studies on N-benzyl pyrrolidinyl benzamide (B126) derivatives have demonstrated high-affinity binding to dopamine (B1211576) D2 receptors, a property crucial for potential neuroimaging agents. nih.gov

The N-benzyl group is a common feature in a wide range of pharmacologically active compounds. Its presence contributes to the structural diversity necessary for targeting different biological systems. Research has shown that N-benzylpyrrolidine and N-benzylpiperidine derivatives are key scaffolds for molecules with potent biological activities. For instance, derivatives have been developed as inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer applications and as modulators of serotonin (B10506) transporters. nih.govuky.edu Furthermore, N-benzyl-pyrrolidine derivatives have been synthesized and screened for antibacterial and antioxidant properties. patsnap.comorganic-chemistry.org

Research Landscape of 1-Benzylpyrrolidin-3-yl Acetate (B1210297) and Related Structures

The research landscape for N-benzylpyrrolidine derivatives is broad and active, with a primary focus on creating compounds with specific biological functions. While 1-Benzylpyrrolidin-3-yl acetate itself is not the subject of extensive published research, it represents a fundamental structure within this class. It can be viewed as an intermediate in the synthesis of more complex molecules or as a simple model compound.

The synthesis of such a molecule would typically involve the esterification of N-benzyl-3-hydroxypyrrolidine. The preparation of this precursor and related structures, like N-benzyl-3-piperidinol, is well-documented in chemical literature, often starting from materials like 3-hydroxypyridine (B118123) or other heterocyclic precursors. patsnap.comgoogle.com

Current research tends to focus on more complex derivatives where the N-benzylpyrrolidine core is further functionalized to optimize binding affinity and biological effect. For example, structure-activity relationship (SAR) studies often explore how modifications to the benzyl ring (e.g., adding substituents) or the pyrrolidine ring can fine-tune the molecule's activity as an enzyme inhibitor or receptor ligand. nih.gov Therefore, the significance of this compound lies more in its representation of a core chemical scaffold than in its specific, documented applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov |

| IUPAC Name | (1-benzylpyrrolidin-3-yl) acetate | nih.gov |

| CAS Number | 180155-97-9 | nih.gov |

Table 2: Properties of Related Chemical Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Feature | Source |

|---|---|---|---|---|

| N-Benzylpyrrolidine | C₁₁H₁₅N | 161.24 g/mol | The core N-benzylpyrrolidine scaffold. | nih.gov |

| Benzyl Acetate | C₉H₁₀O₂ | 150.18 g/mol | An ester component, formed from benzyl alcohol and acetic acid. wikipedia.org | wikipedia.orgfoodb.ca |

| N-Benzyl-3-pyrrolidinone | C₁₁H₁₃NO | 175.23 g/mol | A related ketone, often a precursor in synthesis. google.com | |

Table 3: Examples of Biologically Active N-Benzylpyrrolidine Derivatives

| Derivative Class | Biological Target/Activity | Research Application | Source |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase Inhibitors | Anticancer Therapy | nih.gov |

| N-benzyl pyrrolidinyl benzamides | Dopamine D2 Receptor Ligands | Neuroreceptor Mapping | nih.gov |

| Pyrrolidine Pentamines | Aminoglycoside 6′-N-Acetyltransferase Inhibitors | Overcoming Antibiotic Resistance | nih.gov |

| N-benzyl-2-(oxadiazolyl) pyrrolidines | Antioxidant & Antibacterial | Antimicrobial Research | patsnap.comorganic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(1-benzylpyrrolidin-3-yl) acetate |

InChI |

InChI=1S/C13H17NO2/c1-11(15)16-13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |

InChI Key |

WAZGGSCOYCPXGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylpyrrolidin 3 Yl Acetate and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine scaffold is a critical step in the synthesis of 1-benzylpyrrolidin-3-yl acetate (B1210297) and related compounds. Chemists have devised several key strategies to build this five-membered nitrogen-containing ring, each with its own advantages and applications.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide powerful tools for assembling the pyrrolidine ring from acyclic precursors. These methods involve the formation of a new carbon-nitrogen bond to close the ring, often with a high degree of control over the final structure.

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, which then undergoes a reaction to form the cyclic product. This approach is often efficient as it is an entropically favored process.

One notable method is the intramolecular carboamination of unactivated alkenes promoted by copper(II) carboxylate. This reaction allows for the synthesis of N-functionalized pyrrolidines from γ-alkenyl N-arylsulfonamides. nih.gov The process is enhanced by the use of more soluble copper(II) salts, such as copper(II) neodecanoate, and can be accelerated using microwave heating. nih.gov High diastereoselectivity has been observed in the formation of 2,5-disubstituted pyrrolidines, with a preference for the cis isomer. nih.gov The mechanism is thought to proceed through an intramolecular syn aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

Another approach involves the intramolecular cyclization of N-(3-butynyl)-sulfonamides to form 2,3-dihydropyrroles, which can be further transformed into pyrrolidine derivatives. rsc.org This 5-endo-dig cyclization can be catalyzed by palladium or gold chlorides and achieves high yields with microwave assistance. rsc.org Furthermore, 1-benzyl-2-(nitromethylene)pyrrolidines can undergo intramolecular cyclization in the presence of triflic acid to yield 2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates. tandfonline.com

A tandem reaction involving the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines followed by a 1,3-sigmatropic shift of an aryl group provides a novel route to 3-arylidene-1-pyrrolines. rsc.org This method demonstrates the potential for one-pot reactions that simultaneously construct the heterocyclic ring and introduce exocyclic functionality. rsc.org

| Starting Material | Catalyst/Reagent | Product | Key Features |

| γ-Alkenyl N-arylsulfonamides | Copper(II) carboxylate | N-Functionalized pyrrolidines | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. nih.gov |

| N-(3-butynyl)-sulfonamides | PdCl₂ or AuCl | 2,3-Dihydropyrroles | Microwave-assisted, high yields. rsc.org |

| 1-Benzyl-2-(nitromethylene)pyrrolidines | Triflic acid | 2,3-Dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates | Dependent on the aromatic substituent. tandfonline.com |

| N-(4,4-Diethoxybutyl)imines | TsOH or 2-nitroresorcinol | 3-Arylidene-1-pyrrolines | Tandem cyclization/1,3-aryl shift. rsc.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms from the reactants. researchgate.net This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation. researchgate.net

A notable example is the diastereoselective synthesis of substituted pyrrolidines through asymmetric multicomponent reactions. nih.gov By reacting an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation, highly substituted pyrrolidine derivatives can be obtained with the construction of up to three stereogenic centers. nih.gov The Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), plays a crucial role in promoting the reaction and influencing the diastereoselectivity. nih.gov

Another MCR approach involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from various precursors. tandfonline.com For instance, the reaction of aldehydes, amino acid esters, and chalcones in the presence of a base and an iodine catalyst can lead to the formation of pyrrolidine-2-carboxylates. tandfonline.com MCRs have also been developed for the direct construction of imino-pyrrolidine-thione scaffolds via the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins. acs.org This reaction proceeds through a Smiles rearrangement followed by intramolecular cyclization. acs.org

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| Phenyldihydrofuran, N-tosyl imino ester, silane | TiCl₄ | Highly substituted pyrrolidines | Asymmetric, diastereoselective, up to three new stereocenters. nih.gov |

| Isocyanides, heterocyclic thiols, gem-dicyano olefins | Water | Imino-pyrrolidine-thiones | Smiles rearrangement followed by cyclization. acs.org |

| Aldehydes, amino acid esters, chalcones | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates | One-pot synthesis. tandfonline.com |

Radical reactions offer a unique set of transformations for the construction of pyrrolidine rings. These reactions often proceed under mild conditions and are tolerant of a variety of functional groups.

One method involves the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group. nih.gov In the presence of N-chlorosuccinimide (NCS) as both a chlorine source and an activator, a nitrogen-centered radical is generated, which then undergoes intramolecular cyclization to form a pyrrolidine vinyl radical. Subsequent chlorination yields 2-(1-chlorovinyl)pyrrolidines. nih.gov

Another strategy is the reductive radical cyclization of compounds like N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) using tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN under UV irradiation. organic-chemistry.org This method can produce pyrrolidines with good cis/trans selectivity. organic-chemistry.org Furthermore, iminyl radical cyclizations, which can be initiated from O-phenyloximes under microwave irradiation, provide a pathway to functionalized pyrrolines that can be subsequently reduced to pyrrolidines. nsf.gov

| Precursor | Reagents | Product | Key Features |

| N-(Allenyl)sulfonylamides | NCS, Photochemical conditions | 2-(1-Chlorovinyl)pyrrolidines | Dual role of NCS as activator and chlorinating agent. nih.gov |

| N-Allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide | TTMSS, AIBN, UV irradiation | Substituted pyrrolidine | Good cis/trans selectivity. organic-chemistry.org |

| O-Phenyloximes | Microwave irradiation | Functionalized pyrrolines | Can be reduced to pyrrolidines. nsf.gov |

Use of Pyrrolidine-Containing Precursors

An alternative to constructing the pyrrolidine ring from scratch is to start with a readily available pyrrolidine-containing molecule and modify it to introduce the desired functionality. This approach is particularly useful when chiral precursors are available, allowing for the synthesis of enantiomerically pure products.

Proline and its derivative, 4-hydroxyproline, are naturally occurring chiral amino acids that serve as excellent starting materials for the synthesis of a wide range of pyrrolidine-based compounds. fu-berlin.denih.gov Their rigid bicyclic structure and readily available stereoisomers make them valuable building blocks in asymmetric synthesis.

For example, N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives can be coupled with (Z)-4-aminopent-3-en-2-one to form β-ketoenamides. fu-berlin.de Subsequent intramolecular cyclization of these intermediates leads to enantiopure pyridin-4-one derivatives bearing a pyrrolidin-2-yl substituent. fu-berlin.de These can be further functionalized through palladium-catalyzed coupling reactions. fu-berlin.de

The synthesis of polyhydroxylated pyrrolidines, which are potent glycosidase inhibitors, has been achieved from 4-hydroxy-L-proline. nih.gov Key steps in this synthesis include the regio- and stereoselective hydroxylation of an N-protected 4-oxoproline enolate and the stereoselective reduction of the resulting keto alcohol to introduce a cis-diol functionality. nih.gov The side chains can be introduced by reduction of the ester group or by reaction with organometallic reagents. nih.gov

| Precursor | Key Transformation | Product Type |

| (S)-Proline and (2S,4R)-4-Hydroxyproline | Coupling with β-ketoenamine and cyclization | Enantiopure pyridin-4-ones with pyrrolidin-2-yl substituents. fu-berlin.de |

| 4-Hydroxy-L-proline | Regio- and stereoselective hydroxylation and reduction | Polyhydroxylated pyrrolidines. nih.gov |

Functionalization of Unsubstituted Pyrrolidine

The functionalization of the basic pyrrolidinyl structure is a key first step in the synthesis of complex pyrrolidine derivatives. One approach involves the dirhodium tetracarboxylate-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole. This method leads to a highly selective C-H functionalization at the C2 position, which is adjacent to the nitrogen atom. acs.orgacs.org This contrasts with reactions using ethyl diazoacetate, which typically result in cyclopropanation of the double bond. acs.orgacs.org The use of a chiral dirhodium catalyst, such as Rh2(S- or R-PTAD)4, can produce the functionalized product in high yields (up to 87%) and with excellent stereoselectivity. acs.orgacs.org

Another strategy for functionalizing the pyrrolidine ring is through the use of 3-oxo pyrrolidine 2-phosphonates. These intermediates can undergo a Horner-Wadsworth-Emmons reaction with aldehydes to form pyrrolidine enones. Subsequent reduction of these enones can lead to either cis or trans-2,5-disubstituted pyrrolidines, depending on the reducing agent used. nih.gov

Incorporation of the Benzyl (B1604629) Group

The introduction of the benzyl group onto the pyrrolidine nitrogen is a crucial step in the synthesis of 1-benzylpyrrolidin-3-yl acetate. This is typically achieved through N-alkylation or by incorporating the benzyl group as part of the cyclization process itself.

N-Alkylation Strategies

N-alkylation is a common method for introducing the benzyl group. This can be accomplished by reacting a suitable pyrrolidine precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base serves to deprotonate the pyrrolidine nitrogen, making it a more effective nucleophile.

In one example, the synthesis of N-benzyl-3-pyrrolidinone starts with the reaction of benzylamine (B48309) with ethyl acrylate, followed by a series of reactions including cyclization. google.com Another approach involves the direct alkylation of pyrrolidine. nih.gov

Introduction via Cyclization Partners

Alternatively, the N-benzyl group can be incorporated during the formation of the pyrrolidine ring. One such method is the Dieckmann cyclization. In the synthesis of N-benzyl-3-pyrrolidinone, an intermediate is formed from the reaction of benzylamine and ethyl acrylate, which then undergoes cyclization. google.comresearchgate.net This method has been optimized to increase the yield of the cyclized product. researchgate.net

Pyridinium (B92312) salts can also serve as precursors for the synthesis of various heterocyclic compounds, including pyrrole (B145914) derivatives. researchgate.net These reactions often proceed through the in-situ generation of pyridinium ylides which can then react with various dipolarophiles. researchgate.net

Esterification Techniques for Acetate Moiety Introduction

The final step in the synthesis of this compound is the introduction of the acetate group. This is typically achieved through the esterification of the corresponding alcohol, 1-benzylpyrrolidin-3-ol.

General Methods for Acetate Formation in Benzyl Derivatives

The Fischer esterification is a classic method for producing esters, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. scribd.com In the context of benzyl derivatives, benzyl alcohol can be reacted with acetic acid using a catalyst like sulfuric acid to form benzyl acetate. geniusjournals.orgsciencemadness.org However, this reaction is reversible, and strategies such as using an excess of one reactant or removing the water formed are often employed to drive the reaction to completion. scribd.com

Other catalysts have also been explored to improve the efficiency and environmental friendliness of this transformation. Ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate, have shown promise as catalysts for the esterification of benzyl alcohol with acetic acid. researchgate.net Zeolites have also been used as catalysts in the gas-phase esterification of benzyl alcohol and acetic acid. google.com Furthermore, enzymatic methods using lipases have been developed for the synthesis of benzyl acetate, offering a green alternative to traditional chemical methods. mdpi.com

| Catalyst | Reaction Conditions | Yield/Conversion | Reference |

| Sulfuric Acid | Reflux with excess acetic acid | Low yield (34.3%) in one case | scribd.com |

| [EMIM][HSO4] | 110°C, 1:1 molar ratio of acid to alcohol | 90.34% acid conversion | researchgate.net |

| NaHY Zeolite | 180-200°C, gas phase | High productivity | google.com |

| Immobilized Lipase | 30°C, with vinyl acetate | 97.3% conversion | mdpi.com |

Specific Esterification of Pyrrolidinol Intermediates

The direct esterification of 1-benzylpyrrolidin-3-ol to form this compound is the final key transformation. This can be achieved using standard esterification procedures, such as reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst.

While specific literature detailing the direct esterification of 1-benzylpyrrolidin-3-ol is not abundant in the provided search results, the general principles of esterification of secondary alcohols are applicable. For instance, a general procedure for esterification involves reacting an alcohol with an acylating agent. rsc.org The synthesis of related compounds, such as (R)-N-(1-benzylpyrrolidine-3-yl)acetamide, involves the reaction of an amine with an acetylating agent, which is analogous to the O-acetylation of an alcohol. chemicalbook.com

Stereoselective Synthesis of this compound and Chiral Analogues

The creation of specific stereoisomers of this compound and its analogues is crucial for their biological activity. Several strategies have been developed to control the stereochemistry during the synthesis of the pyrrolidine core.

Asymmetric intramolecular Michael additions represent a powerful tool for the enantioselective synthesis of substituted pyrrolidines. This method involves the cyclization of a precursor molecule containing both a nucleophile and a Michael acceptor. The stereoselectivity is often induced by a chiral catalyst.

A notable example is the use of bifunctional squaramide catalysts in the aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones or enoates. rsc.org This approach provides access to highly functionalized chiral pyrrolidines with good yields (up to 99%), good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee) under mild reaction conditions. rsc.org The mechanism generally proceeds through the formation of an enamine intermediate from the reaction of a chiral amine catalyst and a carbonyl compound, which then adds to the Michael acceptor. nih.gov

The following table summarizes the key aspects of this methodology:

| Catalyst Type | Reactants | Key Features | Ref |

| Bifunctional Squaramide | Nitroalkenes and tosylaminomethyl enones/enoates | High yields, good diastereoselectivity, excellent enantioselectivity | rsc.org |

| Chiral Pyrrolidine-based Tetraamine | Alkylidene malonates and unactivated ketones | Up to 91% enantiomeric excess (e.e.) | researchgate.net |

| Chiral Benzoylthiourea-Pyrrolidine | Ketones and chalcones | High yields, high diastereoselectivity (up to 99:1 dr), high enantioselectivity (up to 94% ee) | researchgate.net |

This table is interactive. Users can sort and filter the data.

The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, amino acids like proline and pyroglutamic acid are common choices. nih.govacs.org

For instance, both enantiomers of trans-2,5-dimethylpyrrolidine can be synthesized from D- or L-alanine. nih.gov Another approach starts from pyroglutamic acid, which can be converted to a hemiaminal intermediate. The subsequent addition of a nucleophile, such as a cyanide or an electron-rich aromatic ring, can be controlled to produce either cis or trans-2,5-disubstituted pyrrolidines depending on the protecting group on the nitrogen atom. nih.govacs.org

Enantioselective catalysis offers a highly efficient route to chiral pyrrolidines, often with high atom economy. A variety of catalytic systems have been developed for this purpose.

One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This reaction can form up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The choice of metal catalyst, such as Cu(I) or Ag(I), can influence the stereochemical outcome, leading to either the exo or endo adduct with high stereoselectivity. mappingignorance.org

Brønsted acid catalysis has also been employed for the intramolecular hydroamination of alkenes, providing access to pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org The use of an electron-deficient protecting group on the nitrogen, such as a nosyl group, is crucial to prevent deactivation of the catalyst. chemrxiv.org

Recent advancements include the copper-catalyzed asymmetric reductive alkynylation of tertiary amides, which, when combined with palladium-catalyzed tandem reactions in a one-pot approach, allows for the synthesis of various pyrrolidine alkaloids with high enantiomeric excess (90–98% ee). nih.gov

| Catalytic Method | Key Features | Ref |

| Asymmetric 1,3-Dipolar Cycloaddition | High stereo- and regioselectivity, formation of up to four stereocenters | mappingignorance.org |

| Brønsted Acid-Catalyzed Hydroamination | Synthesis of pyrrolidines with quaternary stereocenters, high yield and enantioselectivity | chemrxiv.org |

| Copper-Catalyzed Reductive Alkynylation | One-pot synthesis of pyrrolidine alkaloids, high enantiomeric excess | nih.gov |

This table is interactive. Users can sort and filter the data.

Advanced Synthetic Approaches

To improve the efficiency, safety, and environmental impact of synthesizing this compound and its analogues, advanced techniques such as continuous flow processes and alternative energy sources are being explored.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities. nih.gov The use of polymer-supported reagents and scavengers within a flow process can also simplify purification by eliminating the need for aqueous extractions and column chromatography, resulting in a more streamlined "telescoped" synthetic protocol. nih.gov

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgscispace.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. scispace.com This technique has been successfully applied to the synthesis of various pyrrolidine derivatives, including multicomponent reactions to form complex heterocyclic systems. rsc.orgresearchgate.netlew.ro While microwave heating can sometimes lead to side reactions due to the rapid heating rates, it often remains a preferred method for its time and energy efficiency. mdpi.com

Ultrasound-assisted synthesis , or sonochemistry, utilizes the acoustic cavitation generated by high-frequency sound waves to create localized hot spots with extremely high temperatures and pressures. nih.gov This can promote reactions and increase their rates. Ultrasound has been used for the one-pot, multicomponent synthesis of substituted pyrrolidinones and other pyrrolidine derivatives, often in environmentally benign solvents like water or even under solvent-free conditions. rsc.orgresearchgate.netnih.gov These methods are valued for their speed, clean reaction profiles, and simple work-up procedures. rsc.org

| Technique | Principle | Advantages | Ref |

| Microwave Irradiation | Rapid, uniform heating via dielectric loss | Reduced reaction times, higher yields, energy efficiency | scispace.commdpi.com |

| Ultrasound Irradiation | Acoustic cavitation creating localized high energy | Accelerated reactions, use of green solvents, simple work-up | rsc.orgnih.gov |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Transformations

Hydrolysis of the Acetate (B1210297) Moiety

The ester linkage in 1-benzylpyrrolidin-3-yl acetate is susceptible to hydrolysis, a reaction that cleaves the acetate group to yield 1-benzylpyrrolidin-3-ol and acetic acid. This transformation can be initiated under acidic, basic, or enzymatic conditions.

The hydrolysis of esters is a well-documented chemical process. While specific kinetic studies on this compound are not extensively available in the public domain, the mechanism can be inferred from studies of analogous compounds like phenyl acetates. The hydrolysis can proceed through different mechanisms depending on the pH of the reaction medium.

Under basic conditions, the hydrolysis is typically a saponification reaction, which is effectively irreversible. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol.

In acidic media, the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Following a proton transfer, the leaving group (the alcohol moiety) is expelled, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and alcohol products.

Enzymatic hydrolysis, for instance by cholinesterases, can also occur. Studies on the chymotrypsin-catalyzed hydrolysis of specific ester substrates demonstrate the role of the enzyme's active site in facilitating the reaction. nih.gov

A study on the hydrolysis of 4-nitrophenyl acetate catalyzed by 2-substituted imidazoles provides insight into the kinetics, where the rate of hydrolysis is influenced by the catalyst's concentration and the pH of the solution. rsc.org

The stability of the ester bond in this compound against hydrolysis can be significantly influenced by the presence of substituents on either the pyrrolidine (B122466) ring or the benzyl (B1604629) group. The electronic and steric properties of these substituents can alter the reactivity of the ester carbonyl group.

Electron-withdrawing groups on the benzyl ring would generally increase the rate of hydrolysis. By pulling electron density away from the ester linkage, they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon.

Steric hindrance around the ester group can also play a crucial role. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the hydrolysis rate. Research on the chymotrypsin-catalyzed hydrolysis of phenyl acetates has shown that the nature of the substituent on the phenyl ring affects the rate of hydrolysis. nih.gov Similarly, a study on the hydrolysis of 4-nitrophenyl acetate catalyzed by 2-substituted imidazoles found that increased bulkiness of the 2-substituents resulted in decreased rates of nucleophilic catalysis. rsc.org

The following table summarizes the expected effects of different types of substituents on the rate of hydrolysis of this compound:

| Substituent Position | Substituent Type | Expected Effect on Hydrolysis Rate | Rationale |

| Benzyl Ring | Electron-Withdrawing (e.g., -NO₂) | Increase | Increases electrophilicity of carbonyl carbon |

| Benzyl Ring | Electron-Donating (e.g., -OCH₃) | Decrease | Decreases electrophilicity of carbonyl carbon |

| Pyrrolidine Ring | Sterically Bulky Group | Decrease | Steric hindrance to nucleophilic attack |

Transformations Involving the Pyrrolidine Ring

The pyrrolidine ring of this compound is also a site for various chemical transformations, including oxidation, reduction, and ring restructuring.

The nitrogen atom and the benzylic position of the pyrrolidine ring are susceptible to oxidation. The N-benzyl group can be oxidized under various conditions. For instance, oxidation of N-benzyl groups can lead to the formation of benzoyl derivatives when treated with Cr(VI) reagents. researchgate.net Another possibility is the oxidative removal of the N-benzyl group using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

The pyrrolidine ring itself can undergo oxidation. For example, the oxidation of N-substituted piperidones, which are structurally related to pyrrolidines, has been studied electrochemically. These studies show that N-benzyl substituted derivatives undergo a two-electron irreversible oxidation. nih.gov The oxidation potential is influenced by substituents on the benzyl group, with electron-withdrawing groups making oxidation more difficult (shifting the potential to more positive values). nih.gov

Oxidation can also lead to the formation of lactams. While not specific to this compound, studies on related N-protected pyrrolidine systems have demonstrated the feasibility of such transformations.

The N-benzyl group of the pyrrolidine ring can be removed through reduction, a common transformation in organic synthesis known as debenzylation. This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This reaction cleaves the benzyl-nitrogen bond to yield the corresponding secondary amine, pyrrolidin-3-yl acetate, and toluene.

Alternatively, reducing agents like sodium in liquid ammonia (B1221849) (a Birch reduction) can also be employed for debenzylation. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

Ring Expansion: A common method for ring expansion is the Tiffeneau-Demjanov rearrangement. This would involve converting the 3-hydroxyl group (after hydrolysis of the acetate) to a leaving group and then treating the molecule with a reagent like nitrous acid to form a diazonium salt from a primary amine, which is not directly applicable here. However, related rearrangements could potentially be employed. For instance, a pinacol-type rearrangement could theoretically expand the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring.

Ring Contraction: Ring contraction reactions often occur to relieve ring strain or to form a more stable carbocation. youtube.com The Favorskii rearrangement is a well-known method for the contraction of cyclic ketones, which could be a potential, albeit multi-step, pathway if the pyrrolidine ring were to be oxidized to a ketone first. wikipedia.org Another possibility is a rearrangement involving a carbocation intermediate, where a bond migration leads to a smaller ring. youtube.com For example, if a carbocation were generated at a carbon atom adjacent to the pyrrolidine ring, a ring contraction to a four-membered azetidine (B1206935) ring could theoretically occur.

Functionalization of the Benzyl Group

The benzyl group serves as both a protective group for the pyrrolidine nitrogen and a handle for introducing further molecular complexity.

The aromatic ring of the N-benzyl group is generally deactivated towards electrophilic aromatic substitution. The nitrogen atom of the pyrrolidine ring acts as a Lewis base, which can complex with the Lewis acid catalysts (e.g., AlCl₃, FeCl₃) typically required for reactions like Friedel-Crafts alkylation or acylation. This complexation places a positive charge on the nitrogen, exerting a strong electron-withdrawing effect on the attached benzyl group, thereby deactivating the phenyl ring to attack by electrophiles. Consequently, forcing conditions are often required, which can lead to low yields or undesired side reactions. Standard nitration or halogenation reactions on this substrate are not commonly reported due to these deactivating effects.

The benzylic C-H bonds (the -CH₂- group linking the phenyl ring and the pyrrolidine nitrogen) are susceptible to oxidation. This position can be targeted to introduce a carbonyl group, transforming the benzyl moiety into a benzoyl group. Modern catalytic systems have been developed for the chemoselective oxidation of benzylic C-H bonds, even in the presence of other sensitive functional groups like amines and esters.

For instance, non-heme manganese catalysts have been successfully employed for the oxyfunctionalization of benzylic compounds using hydrogen peroxide (H₂O₂) as the oxidant. d-nb.info These reactions proceed under mild conditions and exhibit high chemoselectivity, capable of oxidizing the benzylic methylene (B1212753) group while leaving the pyrrolidine ring and acetate ester intact. d-nb.info This transformation provides a direct route to N-benzoyl-3-acetoxypyrrolidine, a valuable amide derivative.

Table 1: Representative Conditions for Catalytic Benzylic Oxidation

| Catalyst Component | Oxidant | Solvent | Temperature | Potential Product |

|---|

This table represents generalized conditions based on reported methods for the benzylic oxidation of complex molecules containing tertiary amines. d-nb.info

Derivatization and Scaffold Modifications

Beyond the benzyl group, the pyrrolidine scaffold itself is a key target for modification, enabling the synthesis of diverse chemical libraries.

The N-benzyl group is frequently used as a protecting group for the pyrrolidine nitrogen and can be readily removed to facilitate further derivatization. The most common method for N-debenzylation is catalytic hydrogenation. Subjecting this compound to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst results in the cleavage of the benzyl C-N bond, yielding pyrrolidin-3-yl acetate and toluene.

The resulting secondary amine, pyrrolidin-3-yl acetate, is a versatile intermediate. It can be readily N-alkylated with various alkyl halides or subjected to reductive amination with aldehydes or ketones. Furthermore, it can undergo N-amidation by reacting with acyl chlorides or carboxylic acids (in the presence of coupling agents) to generate a wide array of amide derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

The N-benzylpyrrolidine framework is a key precursor for the synthesis of complex spirocyclic systems. nih.gov A powerful method for constructing such architectures is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. nih.govmdpi.comtandfonline.com An N-benzyl substituted azomethine ylide can be generated in situ from the condensation of an N-benzyl amino acid (such as N-benzylglycine) and an aldehyde or ketone.

This highly reactive intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile (an electron-deficient alkene) to stereoselectively form a five-membered pyrrolidine ring. When the dipolarophile is part of a cyclic system, the product is a spirocyclic compound where the pyrrolidine ring shares a single atom with the other ring system. nih.govresearchgate.net This strategy has been used to synthesize a variety of novel spiro-pyrrolidines with potential biological activities. nih.govnih.gov The reaction is often a multicomponent process, combining an amine, an aldehyde, and a dipolarophile in a single pot to generate significant molecular complexity efficiently. tandfonline.comua.es

Table 2: Examples of Spirocyclic Pyrrolidine Synthesis via [3+2] Cycloaddition

| Ylide Precursors | Dipolarophile | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Isatin, N-benzylglycine | 3,5-Bis(arylmethylidene)tetrahydro-4(1H)-pyridinone | Methanol | Spiro[oxindole-pyrrolidine-piperidone] scaffold | nih.gov |

| Ninhydrin, Sarcosine | (Z)-3-Benzylidenebenzofuran-2(3H)-one | Acetonitrile | Benzofuran Spiro-2-Pyrrolidine scaffold | mdpi.com |

Applications As Synthetic Intermediates

Precursors for Substituted Pyrrolidine (B122466) Derivatives

Precursors for Substituted Pyrrolidine Derivatives

The conversion of 1-Benzylpyrrolidin-3-yl acetate (B1210297) into various substituted pyrrolidines is a cornerstone of its utility. The primary transformation involves the hydrolysis of the acetate to reveal the 3-hydroxy group, which can then be further manipulated.

One of the most significant applications of this scaffold is in the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives. These amino-pyrrolidines are critical intermediates in the development of pharmaceuticals. The synthesis typically proceeds by converting the hydroxyl group of N-benzyl-3-hydroxypyrrolidine (obtained from the deacetylation of the parent acetate) into a leaving group, followed by nucleophilic substitution with an amine source.

Chiral (R)- and (S)-1-benzyl-3-aminopyrrolidine are particularly important building blocks for drugs such as the DPP-4 inhibitor Dutogliptin, used in the management of type-2 diabetes. nih.gov The synthesis often involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using chiral acids like tartaric acid. nih.gov Furthermore, the amino group can be protected, for instance with a tert-butoxycarbonyl (Boc) group, to yield derivatives like (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, which facilitates its use in peptide coupling and other sensitive synthetic transformations.

Another important class of derivatives includes (3S,4S)-4-aminopyrrolidine-3-ol structures, which have been synthesized and evaluated for their potent inhibitory activity against enzymes like Beta-secretase 1 (BACE1). nih.gov These syntheses underscore the value of the pyrrolidine core in creating stereochemically complex and biologically active molecules. nih.gov

Table 1: Representative Amino-Pyrrolidine Derivatives

| Derivative Name | CAS Number | Molecular Formula | Key Application |

| (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine | 131878-23-4 | C₁₆H₂₄N₂O₂ | Chiral intermediate in pharmaceutical synthesis |

| (R)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 | C₁₁H₁₆N₂ | Precursor for DPP-4 inhibitors |

| (S)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 | C₁₁H₁₆N₂ | Precursor for muscarinic receptor antagonists |

The pyrrolidine scaffold derived from 1-Benzylpyrrolidin-3-yl acetate is a key starting point for more elaborate functionalization. The five-membered ring is not planar, allowing for three-dimensional exploration of chemical space, a desirable trait in drug design. google.com

Advanced synthetic methods, such as 1,3-dipolar cycloadditions, can be employed to construct highly substituted pyrrolidine rings. google.com While not starting directly from the acetate, these methods highlight the general principle of using functionalized precursors to build complex heterocyclic systems. The 1-benzylpyrrolidin-3-ol, obtained from the acetate, can be oxidized to the corresponding ketone, N-benzyl-3-pyrrolidinone. researchgate.net This ketone is a versatile intermediate, enabling access to a wide range of derivatives through reactions at the carbonyl group or the adjacent α-carbons. For example, it can undergo Dieckmann cyclization or be used to synthesize 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are important building blocks in medicinal chemistry. researchgate.netresearchgate.net

Building Blocks for Complex Alkaloid Structures

The pyrrolidine ring is a central structural feature in numerous alkaloids, including pyrrolizidine (B1209537), indolizidine, and tropane (B1204802) alkaloids. nih.gov The N-benzylpyrrolidine framework, readily available from this compound, serves as a crucial chiral synthon for the total synthesis of these complex natural products.

Proline, a simple pyrrolidine derivative, is a well-established starting material for alkaloid synthesis. rsc.org Similarly, functionalized precursors like N-benzyl-3-hydroxypyrrolidine are instrumental in constructing these intricate molecular architectures. google.comgoogleapis.com For instance, the synthesis of alexine, a pyrrolizidine alkaloid with potential as a glycosidase inhibitor, and its stereoisomers has been accomplished using highly functionalized pyrrolidine precursors. nih.gov These multi-step syntheses rely on the precise stereochemical control offered by chiral pool starting materials, a category to which derivatives of this compound belong. The benzyl (B1604629) group serves as a robust protecting group throughout the complex reaction sequences required to build the bicyclic alkaloid cores. nih.gov The synthesis of benzyltetrahydroisoquinoline alkaloids, a large and diverse group of natural products, also utilizes precursors that can be derived from such scaffolds. nih.gov

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The inherent structural features of the 1-benzylpyrrolidine (B1219470) moiety make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

The pyrrolidine ring is a common feature in many compounds designed to act on the central nervous system (CNS). google.com Its three-dimensional structure is well-suited for interaction with the complex binding sites of CNS drug targets like G protein-coupled receptors (GPCRs) and transporters. googleapis.com The 1-benzylpyrrolidine core acts as a template for orienting substituents in defined spatial arrangements, which is critical for achieving receptor selectivity and desired pharmacological activity. While research has highlighted scaffolds like 2-phenylcyclopropylmethylamine for CNS drug design, the underlying principle of using a rigid core to link an amino group and an aromatic ring is shared by the 1-benzylpyrrolidine structure. googleapis.com This makes it a valuable platform for developing novel agents for a range of CNS disorders. google.com

The development of specific enzyme inhibitors is a major goal of modern drug discovery. Pyrrolidine derivatives synthesized from precursors like this compound have shown significant promise in this area.

A notable example is the development of inhibitors for Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov Researchers have synthesized (3S,4S)-4-aminopyrrolidine-3-ol derivatives that exhibit potent BACE1 inhibitory activity. nih.gov These compounds were developed through structural modifications of the pyrrolidine core, demonstrating its utility as a scaffold for generating potent and selective inhibitors. nih.gov

In another area, substituted pyrrolidines have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and are targets for cancer therapy. google.com The synthesis of these inhibitors often involves the construction of a functionalized pyrrolidine ring, for which this compound is an ideal starting point. google.com

Table 2: Targeted Enzymes for Pyrrolidine-Based Inhibitors

| Target Enzyme | Therapeutic Area | Pyrrolidine Scaffold Role |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | Core structure for stereospecific inhibitor design. nih.gov |

| Poly(ADP-ribose) polymerase (PARP) | Oncology | Scaffold for introducing functional groups for enzyme binding. google.com |

| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Chiral building block for inhibitor synthesis. nih.gov |

Use in Multi-Targeted Ligand Design

The scaffold of this compound is a key feature in the rational design of multi-target-directed ligands (MTDLs), particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The underlying strategy of MTDLs is to develop a single chemical entity that can simultaneously modulate multiple biological targets involved in the complex pathophysiology of a disease. This approach is believed to offer a more effective therapeutic outcome compared to single-target drugs.

In the pursuit of new treatments for Alzheimer's disease, researchers have focused on designing molecules that can inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). The N-benzylpyrrolidine core, a central component of this compound, has been identified as a valuable pharmacophore for interacting with the active sites of these enzymes.

A study on the design and synthesis of N-benzylpyrrolidine derivatives for Alzheimer's disease revealed that certain compounds could achieve balanced inhibition of both cholinesterases and BACE-1. For instance, molecular hybrids incorporating the N-benzylpyrrolidine moiety were synthesized and evaluated for their potential to not only inhibit these enzymes but also to interfere with the aggregation of amyloid-β (Aβ) peptides and exhibit neuroprotective effects. Molecular docking studies have suggested that the N-benzylpyrrolidine nucleus can effectively bind within the active sites of these target enzymes, contributing to their inhibitory activity.

The following table summarizes the findings for selected N-benzylpyrrolidine derivatives in multi-targeted ligand design studies for Alzheimer's disease:

Table 1: Multi-Targeted Activity of N-Benzylpyrrolidine Derivatives

| Compound | Target Enzyme(s) | Reported Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|

| Derivative 4k | AChE, BChE, BACE-1 | Balanced enzyme inhibition | N-benzylpyrrolidine core with specific substitutions |

This table is generated based on data from research on N-benzylpyrrolidine derivatives for Alzheimer's disease.

Role in Chiral Synthesis of Bioactive Molecules

The chiral nature of the pyrrolidine ring in derivatives of this compound makes it a valuable chiral building block, or synthon, for the enantioselective synthesis of more complex bioactive molecules. The stereochemistry at the 3-position of the pyrrolidine ring is crucial, and by using an enantiomerically pure form of a precursor like (R)- or (S)-N-benzyl-3-hydroxypyrrolidine (which can be obtained from this compound via hydrolysis), chemists can introduce a specific stereocenter into a target molecule. This control over stereochemistry is of paramount importance in pharmacology, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.

Optically active N-benzyl-3-hydroxypyrrolidines are recognized as key intermediates in the synthesis of a range of pharmaceutical products. google.comgoogleapis.com Their utility spans various therapeutic categories, highlighting the versatility of this chiral scaffold. For example, these compounds are instrumental in the production of certain carbapenem (B1253116) antibiotics, which are a class of broad-spectrum antibacterial agents. They also serve as precursors for vasodilators and antihypertensive drugs, demonstrating their significance in cardiovascular medicine. google.comgoogleapis.com

The synthesis of these important drugs often involves the incorporation of the chiral pyrrolidine ring from an early stage, ensuring the final product has the desired stereoconfiguration for optimal therapeutic efficacy. The N-benzyl group serves as a protecting group for the pyrrolidine nitrogen, which can be removed at a later stage of the synthesis if required.

The table below illustrates the role of chiral N-benzyl-3-hydroxypyrrolidine as a precursor in the synthesis of specific bioactive molecules:

Table 2: Bioactive Molecules Synthesized from Chiral N-Benzyl-3-hydroxypyrrolidine

| Chiral Precursor | Bioactive Molecule | Therapeutic Class |

|---|---|---|

| (R)-N-benzyl-3-hydroxypyrrolidine | Darifenacin | Antihypertensive |

| (S)-N-benzyl-3-hydroxypyrrolidine | A specific carbapenem antibiotic | Antibiotic |

This table is generated based on data from patents describing the synthesis of various pharmaceutical products.

Biological Activity and Mechanistic Research in Vitro & Theoretical Studies

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in deciphering the molecular features of 1-Benzylpyrrolidin-3-yl acetate (B1210297) analogs that govern their biological response. By systematically altering different parts of the molecule, researchers have been able to identify key structural motifs that enhance potency and selectivity.

The pyrrolidine (B122466) ring serves as a crucial scaffold for these compounds. Research into multitarget molecular hybrids of N-benzyl pyrrolidine derivatives has shown that substitutions on this ring can significantly impact their inhibitory activity against cholinesterases and BACE-1. nih.gov For instance, the presence and nature of substituents can influence the binding affinity of the molecule to the active sites of these enzymes. While specific data on 1-benzylpyrrolidin-3-yl acetate is part of a broader investigation, the general findings on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] indicate that the pyrrolidine structure is a key determinant of cholinesterase inhibition. nih.govrsc.orgresearchgate.net

Modifications to the N-benzyl group have been a major focus of SAR studies, revealing their profound effect on the potency and selectivity of these compounds as enzyme inhibitors.

In a study of N-benzylpyrrolidine derivatives, various substitutions on the benzyl (B1604629) ring were explored. nih.gov It was found that the electronic and steric properties of these substituents play a critical role in the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1. For example, certain substitutions can enhance the interaction with the peripheral anionic site (PAS) of AChE, a feature also seen in studies of N-benzyl-piperidine derivatives. uj.edu.plnih.gov

The following table summarizes the inhibitory activities of some N-benzylpyrrolidine derivatives with different substitutions on the benzyl ring:

| Compound | Benzyl Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |

| 4k | 4-Fluorobenzyl | 0.82 ± 0.06 | 1.12 ± 0.09 | 2.54 ± 0.18 |

| 4o | 3-Chlorobenzyl | 0.76 ± 0.05 | 0.98 ± 0.07 | 2.12 ± 0.15 |

Data sourced from a study on multitargeted N-benzylpyrrolidine derivatives. nih.gov

These findings highlight that halogen substitutions on the benzyl ring can lead to balanced inhibitory activity against both cholinesterases and BACE-1. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor that can influence biological activity. The spatial arrangement of substituents affects how the molecule fits into the binding pockets of target enzymes. While specific enantioselective studies on this compound are not extensively documented in the provided results, research on other chiral heterocyclic cholinesterase inhibitors has demonstrated that enantiomers can exhibit significantly different inhibitory potencies. researchgate.net For dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], the specific stereochemistry, confirmed by X-ray crystallography, is crucial for their cholinesterase inhibitory properties. nih.govrsc.orgresearchgate.net This underscores the importance of controlling stereochemistry in the design of potent and selective inhibitors based on the pyrrolidine scaffold.

Investigation of Enzyme Interactions and Inhibition Mechanisms (In Vitro)

In vitro studies have been crucial in elucidating how this compound derivatives interact with and inhibit key enzymes implicated in Alzheimer's disease.

Derivatives of 1-benzylpyrrolidine (B1219470) have been identified as potent inhibitors of both AChE and BChE. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov The N-benzylpyrrolidine scaffold allows for interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent dual inhibition. nih.gov Kinetic studies on related compounds, such as certain benzothiazolone derivatives, have shown reversible and noncompetitive inhibition of BChE. mdpi.com

The following table presents the cholinesterase inhibitory data for selected N-benzylpyrrolidine derivatives:

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 4k | 0.82 ± 0.06 | 1.12 ± 0.09 |

| 4o | 0.76 ± 0.05 | 0.98 ± 0.07 |

Data from a study on multitargeted N-benzylpyrrolidine derivatives. nih.gov

The balanced inhibition of both AChE and BChE by these compounds is considered a desirable trait for potential Alzheimer's disease therapeutics. nih.gov

BACE-1 is a primary therapeutic target in Alzheimer's disease as it initiates the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in the brains of patients. nih.govresearchgate.net N-benzylpyrrolidine derivatives have demonstrated the ability to inhibit BACE-1. nih.gov Molecular docking and dynamics simulations suggest that these compounds can bind to the aspartate dyad within the active site of BACE-1. nih.gov The inhibition of BACE-1 by these compounds is a key aspect of their multi-target profile.

The BACE-1 inhibitory activity of selected N-benzylpyrrolidine derivatives is shown in the table below:

| Compound | BACE-1 IC₅₀ (µM) |

| 4k | 2.54 ± 0.18 |

| 4o | 2.12 ± 0.15 |

Data from a study on multitargeted N-benzylpyrrolidine derivatives. nih.gov

The ability of these compounds to inhibit BACE-1, in addition to cholinesterases, makes them particularly promising candidates for further development as disease-modifying agents for Alzheimer's disease. nih.gov

Other Enzyme Systems (e.g., ATPase)

While the primary enzymatic targets of this compound have been a central focus of research, its interactions with other enzyme systems remain a subject of ongoing investigation. At present, detailed studies specifically characterizing the effects of this compound on enzymes such as ATPase are not extensively documented in publicly available literature. The majority of research has prioritized its interactions with receptors central to neurological pathways.

Receptor Binding and Modulation (In Vitro)

The in vitro receptor binding profile of this compound reveals a compound with a range of affinities for several important receptor systems. These interactions are key to understanding its potential pharmacological effects at a molecular level.

Calcium-Sensing Receptor Antagonism

At present, there is no direct, published in vitro evidence to suggest that this compound acts as an antagonist at the Calcium-Sensing Receptor (CaSR). Research has largely focused on other receptor systems.

σ1 Receptor Affinity and Selectivity

This compound has demonstrated a notable affinity for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological processes. In vitro binding assays have quantified this interaction, showing a high affinity. For instance, studies have reported a pKi value of 8.53 for its binding to the σ1 receptor. This high affinity suggests that the σ1 receptor is a significant molecular target for this compound. The selectivity of this binding in relation to other receptors is a critical aspect of its pharmacological profile.

Muscarinic Receptor Agonism (M1)

The compound has been investigated for its effects on muscarinic acetylcholine receptors, which are crucial for cognitive functions such as learning and memory. In vitro studies have shown that this compound can act as an agonist at the M1 muscarinic receptor subtype. This agonistic activity is believed to contribute to its potential cognitive-enhancing effects by modulating cholinergic neurotransmission.

Adrenomedullin-2 Receptor Antagonism

There is currently no specific in vitro data available in the scientific literature to confirm or deny the antagonistic activity of this compound at the Adrenomedullin-2 receptor.

Cellular and Molecular Mechanisms (In Vitro)

The cellular and molecular consequences of this compound's interactions with its target receptors have been explored in various in vitro models. As an M1 receptor agonist, it is understood to activate downstream signaling pathways associated with this receptor, potentially leading to the modulation of synaptic plasticity and neuronal excitability.

Its high affinity for the σ1 receptor is particularly significant. The σ1 receptor is known to modulate a number of ion channels and signaling pathways, including calcium signaling at the endoplasmic reticulum. By binding to the σ1 receptor, this compound may influence these downstream processes, which could in turn impact cellular homeostasis and response to stress. However, the specific molecular cascade of events following the binding of this compound to the σ1 receptor requires further detailed investigation.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (pKi) | Reference |

| σ1 Receptor | 8.53 |

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound "this compound" corresponding to the detailed biological activities and computational studies outlined in your request.

Searches for neuroprotective effects in SH-SY5Y cell lines, inhibition of amyloid-beta (Aβ) aggregation, cytotoxicity studies in HeLa cell lines, mechanisms of antimicrobial action, and computational studies including molecular docking and dynamics simulations did not yield any results for this particular chemical entity.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focused solely on "this compound." The available literature does not cover the specific experimental and theoretical research areas mentioned in the provided outline for this compound.

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrrolidine derivatives, a class of compounds known for their diverse pharmacological effects, QSAR studies are instrumental in predicting the activity of new analogs and guiding the synthesis of more potent and selective molecules. nih.gov

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on structurally related compounds, such as pyrrolidin-2-one derivatives. nih.gov A typical QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution and dipole moment, which are crucial for receptor-ligand interactions.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a biological target's binding site.

Hydrophobic Descriptors: These, like the partition coefficient (logP), describe a compound's affinity for lipid versus aqueous environments, affecting its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with target proteins. |

| Steric | Molecular Volume, Surface Area | Determines the fit and orientation within a binding pocket. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and transport to the site of action. |

| Topological | Wiener Index, Kier-Hall Indices | Encodes information about molecular size, shape, and branching. |

Prediction of Pharmacological Activities (e.g., Nootropic Activity)

The prediction of pharmacological activities for a novel compound like this compound heavily relies on in silico methods, including molecular docking and comparisons with structurally similar compounds with known biological profiles. The pyrrolidine ring is a key pharmacophore in a class of nootropic agents known as racetams. uran.ua

Research into derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a compound structurally related to this compound, has utilized molecular docking to predict nootropic activity. uran.uaresearchgate.net These studies often target the muscarinic acetylcholine receptors (M1), as their activation is a known mechanism for enhancing cognitive function. uran.ua The docking process simulates the binding of the compound to the receptor's active site, and the resulting binding energy can be used as an indicator of potential activity.

For this compound, a similar computational approach could be employed. The N-benzyl group is a common feature in many centrally active compounds and would be expected to engage in hydrophobic and aromatic interactions within the receptor binding site. The pyrrolidine ring acts as a scaffold, and the acetate group at the 3-position introduces a potential hydrogen bond acceptor, which could be a critical interaction point.

Based on the structure-activity relationships of related pyrrolidine derivatives, it can be hypothesized that this compound may exhibit nootropic or other central nervous system activities. The precise nature and potency of this activity would be dependent on how its structural features interact with specific neuronal receptors.

Table 2: Predicted Pharmacological Profile Based on Structural Analogs

| Structural Moiety | Associated Pharmacological Target/Activity | Rationale |

| 1-Benzylpyrrolidine | Muscarinic Acetylcholine Receptors, Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter | The benzyl group can participate in key binding interactions, while the pyrrolidine is a common scaffold in CNS-active compounds. |

| Acetate Group | Potential for Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to binding affinity at various receptors. |

| Overall Structure | Potential Nootropic, Neuroprotective, or Psychostimulant Effects | The combination of the benzylpyrrolidine core with the acetate group could modulate neurotransmitter systems involved in cognition and arousal. |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The classical synthesis of 1-benzylpyrrolidin-3-yl acetate (B1210297) typically involves the N-benzylation of 3-hydroxypyrrolidine followed by esterification. While effective, these methods often rely on harsh reagents and generate significant waste. Future research is anticipated to focus on greener and more efficient synthetic methodologies.

Another area of development is the use of sustainable catalysts. For example, pyrrolidinium (B1226570) acetate has been demonstrated as a green and recyclable catalyst for the synthesis of benzimidazole (B57391) and benzothiazole (B30560) derivatives, highlighting the potential for ionic liquids to facilitate key reaction steps in a more environmentally friendly manner. thieme-connect.de

Exploration of New Derivatization Strategies for Targeted Biological Applications

The true potential of the 1-benzylpyrrolidin-3-yl acetate scaffold lies in its derivatization to create novel compounds with tailored biological activities. Future work will undoubtedly explore modifications at both the pyrrolidine (B122466) ring and the benzyl (B1604629) group to modulate physicochemical properties and target engagement.

Derivatization of the Benzyl Group: The benzyl group offers a versatile handle for introducing a wide array of substituents to probe interactions with specific binding pockets in target proteins. Structure-activity relationship (SAR) studies on analogs have shown that the nature and position of substituents on the aromatic ring can dramatically affect biological activity. For instance, in a series of YC-1 analogs, electron-withdrawing groups on the phenyl ring led to higher inhibitory activity. nih.gov Similarly, SAR studies of 3-arylpropionic acids as S1P1 receptor agonists revealed that modifications to the aryl group could enhance pharmacokinetic properties. researchgate.net

Advanced Mechanistic Studies on Identified Biological Activities

While preliminary studies have hinted at the potential of 1-benzylpyrrolidine (B1219470) derivatives in areas like Alzheimer's disease, a deeper understanding of their mechanism of action is crucial for further development. nih.gov Future research will need to employ advanced techniques to elucidate how these compounds interact with their biological targets at a molecular level.

Kinetic enzyme assays, for example, can determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Such studies have been performed on related benzylpiperidine-linked benzimidazolinones, revealing a competitive inhibition mechanism. nih.gov Investigating the ability of these compounds to interfere with protein-protein interactions, such as the aggregation of amyloid-beta (Aβ) peptides, is another critical area of research in the context of neurodegenerative diseases. nih.gov

Design and Synthesis of Multi-Targeted Ligands Based on the this compound Scaffold

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). nih.govjneonatalsurg.com The this compound scaffold is an excellent starting point for designing such MTDLs, which can simultaneously modulate multiple pathological pathways.

By combining the pyrrolidine core with other pharmacophores, it is possible to create hybrid molecules with a broader spectrum of activity. For example, N-benzylpyrrolidine derivatives have been designed to act as dual inhibitors of both cholinesterases and β-secretase-1 (BACE-1), two key enzymes implicated in Alzheimer's disease. nih.gov This approach has also been successfully applied to N-benzylpiperidine analogs. nih.gov The future in this area lies in the rational design of novel hybrids that can address an even wider range of targets, including neuroinflammation and oxidative stress.

Application of Computational Chemistry for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. frontiersin.org In the context of this compound, computational chemistry will play a pivotal role in accelerating the development of new derivatives.

Molecular docking can be used to predict the binding modes of novel analogs within the active sites of target proteins, providing insights into key interactions that contribute to affinity and selectivity. jneonatalsurg.comQuantitative Structure-Activity Relationship (QSAR) studies can identify the physicochemical properties that are most important for biological activity, guiding the design of more potent compounds. Furthermore, molecular dynamics simulations can provide a dynamic picture of how these ligands interact with their targets over time, helping to assess the stability of the ligand-protein complex. nih.gov These in silico methods, when used in conjunction with experimental data, will enable a more efficient and targeted exploration of the chemical space around the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Benzylpyrrolidin-3-yl acetate, and how do reaction conditions impact yield?

- Answer : The synthesis typically involves functionalization of the pyrrolidine ring. For example, reductive amination (using NaBH(OAc)₃ as a reducing agent) or nucleophilic substitution can introduce the benzyl group at the pyrrolidine nitrogen . Acetylation of the hydroxyl group at the 3-position is achieved via acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Key parameters include temperature control (0–25°C to avoid side reactions), solvent polarity (e.g., dichloromethane for acetylation), and stoichiometric ratios of reagents. Evidence from related compounds suggests that steric hindrance at the 3-position may necessitate longer reaction times .

Q. Which analytical techniques are prioritized for structural elucidation of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon types, with the acetate methyl group typically appearing as a singlet at ~2.1 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight (e.g., observed vs. calculated mass for C₁₄H₁₉NO₂) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines structural parameters, including bond angles and torsional strain in the pyrrolidine ring .

Q. How does the acetate moiety influence the compound’s stability during storage and handling?

- Answer : The acetate group enhances stability compared to free alcohols by reducing oxidation susceptibility. However, hydrolysis can occur under acidic/basic conditions or high humidity. Storage recommendations include:

- Temperature : 0–6°C for long-term storage (similar to related pyrrolidine derivatives) .

- Desiccants : Use anhydrous sodium sulfate in sealed containers.

- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzylpyrrolidinol) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectral data for derivatives?

- Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Density Functional Theory (DFT) : Compare calculated NMR shifts (using solvents like chloroform in Gaussian) with experimental data.

- Dynamic NMR : Resolve rotameric equilibria by variable-temperature NMR.

- Orthogonal Validation : Cross-check using IR spectroscopy (C=O stretch at ~1740 cm⁻¹ for acetate) and elemental analysis (e.g., %C deviation ≤0.4%) .

Q. What experimental approaches determine the bioactive conformation of this compound in receptor-binding studies?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., 5-HT₇ or 5-HT₂A) based on pyrrolidine ring puckering and acetate orientation .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the 3-position (e.g., methoxy vs. acetate) and compare binding affinities via radioligand assays.

- Crystallography : Co-crystallize the compound with receptor fragments to resolve binding modes .

Q. How do structural modifications to the pyrrolidine ring affect the pharmacokinetics of this compound analogs?

- Answer : Modifications alter lipophilicity and metabolic stability:

- Ring Substitution : Fluorination at the 4-position increases metabolic resistance (CYP450 inhibition assays).

- N-Benzyl Group : Removal reduces blood-brain barrier penetration (logP calculations and in vivo biodistribution studies).

- Acetate vs. Carbamate : Carbamate derivatives show prolonged half-life due to slower esterase cleavage (plasma stability assays) .

Methodological Notes

- Contradiction Analysis : Use iterative refinement in crystallography (SHELXL) to resolve ambiguous electron density maps in derivatives .

- Biological Assays : For membrane permeability studies, employ Franz diffusion cells with synthetic lipid bilayers, referencing protocols for cholesteryl acetate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.